2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide
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Overview
Description
“2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide” is a chemical compound with the CAS Number: 231297-35-1 . It has a molecular weight of 286.97 . The compound is a grey solid .
Molecular Structure Analysis
The InChI code for “2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide” is 1S/C5H4BrNOS.BrH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms.Scientific Research Applications
Synthesis of Immunomodulatory Agents
Research conducted by Abdel‐Aziz et al. (2011) involved the synthesis of 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives from 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide. These compounds demonstrated potent immunosuppressive and immunostimulatory activities towards macrophages and T-lymphocytes. Additionally, some derivatives showed significant inhibitory effects on LPS-stimulated NO generation and exhibited cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia, indicating their potential as multipotent compounds for therapeutic applications (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Anticancer Compound Development
Potikha and Brovarets (2020) explored a methodology for creating imidazo[2,1-b][1,3]thiazole systems, leveraging 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide as a key intermediate. One of the synthesized compounds displayed moderate efficacy in suppressing the growth of kidney cancer cells, with lesser effects observed in prostate, colon cancer, and leukemia cell lines. This research underscores the utility of the compound in developing potential anticancer agents (Potikha & Brovarets, 2020).
Antimicrobial and Antimalarial Activities
Vekariya et al. (2017) detailed the microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives using 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide. These compounds exhibited significant antimicrobial and antimalarial activities, indicating their potential as leads for developing new therapeutic agents in the fight against infectious diseases (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).
DNA and RNA Interaction Studies
Mandal et al. (2019) synthesized a novel bromo-bridged dimeric copper(II) complex using a Schiff-base ligand derived from 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide. Their studies revealed that the complex binds with DNA and RNA, showing major and minor groove binding, respectively. Such interactions are crucial for understanding the molecular mechanisms of action of potential therapeutic agents and their development (Mandal, Guhathakurta, Basu, Pradhan, Purohit, Chowdhury, & Naskar, 2019).
Mechanism of Action
Mode of Action
Thiazole compounds are known for their diverse biological activities, which suggests that they may interact with their targets in multiple ways .
Biochemical Pathways
Some thiazole compounds have been reported to interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Pharmacokinetics
97 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
As a thiazole compound, it may exhibit diverse biological activities, including potential antimicrobial, anti-inflammatory, and analgesic effects .
properties
IUPAC Name |
2-bromo-1-(1,3-thiazol-5-yl)ethanone;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS.BrH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIMCLNSUNSKIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide |
Synthesis routes and methods
Procedure details
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